molecular formula C9H11NO3 B1258129 Phenylisoserine

Phenylisoserine

Cat. No.: B1258129
M. Wt: 181.19 g/mol
InChI Key: HOJZAHQWDXAPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylisoserine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-anilino-2-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO3/c11-8(9(12)13)6-10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)

InChI Key

HOJZAHQWDXAPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(C(=O)O)O

Synonyms

eta-phenylisoserine
phenylisoserine

Origin of Product

United States

Synthesis routes and methods

Procedure details

In brief, the present invention relates to an improved semi-synthetic process to produce a taxane intermediate, which can ultimately be used to produce taxane derivatives, such as paclitaxel, docetaxel and canadensol and its derivatives. In the process of the present invention, the protected taxane intermediate from which the taxane derivative can be derived is produced in a yield of over 65% of a single isomer by direct esterification of a protected taxane of formula (I) with a single isomeric open chain phenyl isoserine side chain. By using a single isomeric phenyl isoserine side chain, a single isomeric taxane intermediate is obtained at a yield of over 65%. This is substantially greater than the 40% yield of the process advanced by Denis et al in U.S. Pat. No. 4,924,011. In addition, by using the same hydroxyl protecting group to protect both the C-7 position and the 2′-position on the phenylisoserine side chain, simplifies and reduces the reaction route. These are all features which would be recognised as being advantageous in industrial scale up of the present process.
Name
paclitaxel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
docetaxel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
canadensol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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